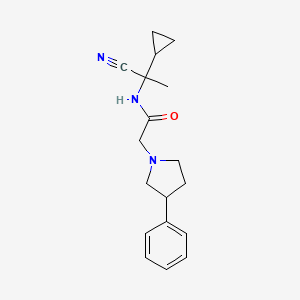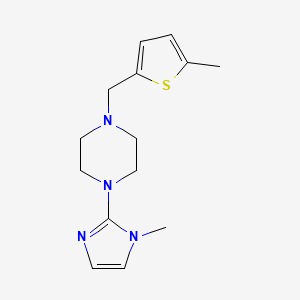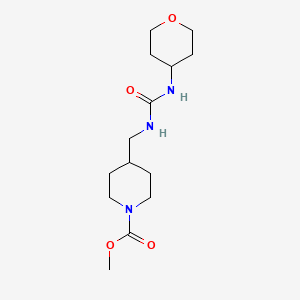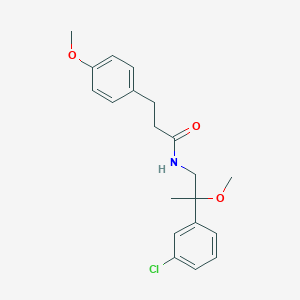
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a high affinity for tooth enamel, making it an ideal candidate for use in dental products.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the enamel. The compound also releases calcium and phosphate ions, which help to remineralize the enamel and strengthen the tooth.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to have no toxic effects on human cells and is considered safe for use in dental products. The compound has been shown to be effective in preventing dental caries and reducing the incidence of dentin hypersensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide in lab experiments is its high affinity for tooth enamel, which makes it an ideal candidate for studying the remineralization of enamel. However, one limitation is that the compound is relatively expensive to produce, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide. One area of interest is the development of new dental products that incorporate N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide for the prevention of dental caries and the treatment of dentin hypersensitivity. Another area of interest is the investigation of the long-term effects of N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide on tooth enamel and the potential for the compound to prevent the development of dental caries over an extended period of time. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide and its potential use in other areas of dentistry.
Synthesemethoden
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide can be synthesized by reacting casein with sodium hydroxide and cyanogen bromide, followed by reaction with 3-phenylpyrrolidine and acetic anhydride. The resulting compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential use in preventing dental caries. Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide can remineralize tooth enamel and prevent the formation of dental plaque. N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has also been investigated for its potential use in treating dentin hypersensitivity and preventing erosion of tooth enamel.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(13-19,16-7-8-16)20-17(22)12-21-10-9-15(11-21)14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVDZPGYUYUCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)






![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)

![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)



